Unii-4G8X27X87A

Description

Overview of the Endocannabinoid System: Components and Physiological Relevance

The endocannabinoid system (ECS) is a complex and widespread signaling network in the human body, composed of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. wikipedia.orgnih.gov The primary components of the ECS are the cannabinoid receptors CB1 and CB2, which are both G protein-coupled receptors (GPCRs). japer.in CB1 receptors are predominantly found in the central nervous system, including the brain, but are also present in various peripheral organs and tissues. wikipedia.orgmdpi.com CB2 receptors, on the other hand, are mainly associated with the immune system. nih.govmdpi.com

The endogenous ligands, or endocannabinoids, that bind to these receptors are primarily anandamide (B1667382) (N-arachidonoylethanolamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.orgmdpi.com These lipid-based neurotransmitters are not stored in vesicles like classical neurotransmitters but are synthesized on demand from membrane phospholipids. mdpi.com Their actions are terminated by enzymatic degradation, with fatty acid amide hydrolase (FAAH) breaking down anandamide and monoacylglycerol lipase (B570770) (MAGL) degrading 2-AG. japer.in

The ECS plays a crucial role in regulating a vast array of physiological and cognitive processes. These include, but are not limited to, appetite, pain sensation, mood, memory, motor control, immune function, and energy balance. wikipedia.orgjaper.in The system's ability to act as a neuromodulator, fine-tuning the release of other neurotransmitters, underscores its importance in maintaining homeostasis. mdpi.comoup.com Dysregulation of the ECS has been implicated in a variety of pathological conditions, highlighting its potential as a therapeutic target. mdpi.com

Theoretical Framework of Ligand Biased Signaling in GPCR Pharmacology

The traditional view of GPCR signaling has been expanded by the concept of ligand-biased signaling or functional selectivity . nih.gov This theory posits that a single GPCR can adopt multiple active conformations, each capable of preferentially activating a specific subset of downstream signaling pathways. biomolther.org GPCRs can signal through various transducers, including different G protein subtypes (e.g., Gs, Gi/o, Gq/11) and β-arrestins. scienceopen.com

A biased ligand is a molecule that, upon binding to a GPCR, selectively promotes coupling to one signaling pathway over another. scienceopen.commdpi.com For example, a ligand might be "G protein-biased," activating G protein-dependent pathways while having little to no effect on β-arrestin recruitment, or vice versa. scienceopen.com This is in contrast to a "balanced" agonist that activates all available pathways more or less equally. scienceopen.com

The therapeutic potential of biased ligands is significant. By selectively activating pathways associated with desired therapeutic effects while avoiding those linked to adverse side effects, biased agonists and antagonists could offer improved drug profiles. nih.govscienceopen.com This concept has spurred considerable research into designing ligands with specific signaling "fingerprints." nih.govbiomolther.org

Historical Context and Evolution of CB1R Ligand Discovery Research

The journey of CB1R ligand discovery began with the identification of Δ⁹-tetrahydrocannabinol (THC) as the primary psychoactive component of cannabis. nih.gov This led to the synthesis of various cannabinoid analogs, which were instrumental in the eventual discovery and cloning of the CB1 receptor in the late 1980s and early 1990s. nih.govunimi.it The subsequent identification of the endogenous cannabinoids, anandamide and 2-AG, in the 1990s solidified the existence of the endocannabinoid system. nih.govunimi.it

Early research focused on developing orthosteric ligands—molecules that bind to the same site as the endogenous cannabinoids. This led to the creation of potent CB1R agonists and the first generation of CB1R antagonists/inverse agonists, such as rimonabant (B1662492). However, the widespread expression of CB1R, particularly in the central nervous system, meant that systemic blockade often led to undesirable neuropsychiatric side effects. nih.govnih.gov

This challenge spurred the exploration of alternative modulatory strategies. In 2005, the discovery of an allosteric binding site on the CB1R marked a new era in cannabinoid pharmacology. mdpi.comcsic.es Allosteric modulators bind to a site topographically distinct from the orthosteric site, offering a more nuanced way to "tune" receptor activity up or down without directly activating or blocking it in the manner of traditional agonists and antagonists. nih.govtandfonline.com This approach holds the promise of mitigating the side effects associated with orthosteric ligands. nih.govresearchgate.net

Positioning of Monlunabant (UNII-4G8X27X87A) within the Landscape of Advanced CB1R Ligands

Monlunabant (also known as INV-202) represents a significant advancement in the field of CB1R-targeted therapeutics. wikipedia.org It is classified as a peripherally selective cannabinoid receptor 1 inverse agonist. wikipedia.org The development of Monlunabant was driven by the need to harness the metabolic benefits of CB1R blockade while minimizing the central nervous system side effects that plagued earlier generations of CB1R antagonists. nih.govresearchgate.net

Monlunabant was discovered as a β-arrestin-2-biased cannabinoid receptor 1 antagonist. wikipedia.org This suggests a sophisticated mechanism of action that goes beyond simple inverse agonism. As a biased ligand, it may preferentially modulate specific downstream signaling pathways, potentially contributing to its desired therapeutic effects while avoiding others that could lead to adverse events.

Recent clinical trials have investigated Monlunabant for its potential in treating obesity. globenewswire.comclinicaltrialsarena.com While designed to target peripheral receptors, studies suggest that its appetite-suppressing effects may also involve central CB1 receptors. nih.govresearchgate.net This highlights the ongoing challenge and complexity of achieving true peripheral selectivity. Nevertheless, Monlunabant's development as a peripherally restricted, potentially biased inverse agonist places it at the forefront of modern CB1R ligand research, embodying the shift towards more refined and targeted pharmacological interventions. globenewswire.comclinicaltrialsarena.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2712480-46-9 |

|---|---|

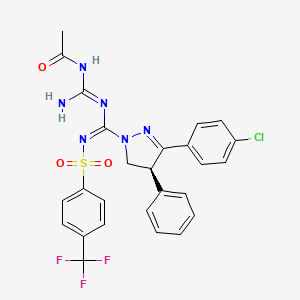

Molecular Formula |

C26H22ClF3N6O3S |

Molecular Weight |

591.0 g/mol |

IUPAC Name |

N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |

InChI |

InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1 |

InChI Key |

GYJPQNPVIJXXTA-JOCHJYFZSA-N |

Isomeric SMILES |

CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |

Canonical SMILES |

CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |

Origin of Product |

United States |

Molecular Mechanisms of Monlunabant Unii 4g8x27x87a Action at Cb1r

Characterization of Monlunabant (UNII-4G8X27X87A) as a Peripherally Selective CB1R Ligand

The therapeutic strategy for Monlunabant centers on its ability to act primarily on CB1 receptors outside of the central nervous system (CNS). This peripheral selectivity is a critical feature, differentiating it from earlier generations of CB1R antagonists that failed to gain regulatory approval due to adverse CNS effects. nih.govnih.gov

The specific molecular properties of Monlunabant that restrict its passage across the blood-brain barrier (BBB) are a key aspect of its design. While detailed public data on its specific transport mechanisms are limited, peripheral selectivity in drug design is typically achieved by modifying physicochemical properties to disfavor CNS penetration. This can include increasing molecular size, polarity, or fostering interactions with efflux transporters like P-glycoprotein at the BBB, which actively pump compounds out of the brain. Clinical modeling has demonstrated that Monlunabant exhibits increasing, dose-dependent brain penetration, but that strong peripheral CB1R inhibition is sufficient to achieve efficacy in weight loss without requiring central engagement. drugbank.com This supports the concept that its primary therapeutic action is mediated in peripheral tissues.

The CB1R is a G protein-coupled receptor (GPCR) with a binding pocket nestled within its transmembrane helices. nih.gov While a co-crystal structure of Monlunabant specifically bound to CB1R is not publicly available, insights can be drawn from related research. Studies of Monlunabant, under its developmental name MRI-1891, reveal that its interaction with the receptor facilitates a biased signaling response. This is reportedly achieved through interactions with nonpolar residues located on the N-terminal loop, such as phenylalanine at position 108 (F108), and on transmembrane helix-1, including serine at position 123 (S123). plos.org These specific contacts within the receptor's binding domain are crucial for its unique pharmacological profile. General structural studies of CB1R show a highly hydrophobic orthosteric binding pocket, which accommodates lipid-like endogenous cannabinoids and other lipophilic ligands. nih.govresearchgate.net

A critical aspect of a targeted ligand is its selectivity for the intended receptor over other related receptors. Monlunabant demonstrates high selectivity for the CB1 receptor compared to the cannabinoid type 2 receptor (CB2R). Research has shown that Monlunabant (as MRI-1891) has a profound preference for CB1R, which is essential for minimizing off-target effects that could arise from interacting with CB2R, a receptor primarily expressed in immune cells. plos.org

| Compound | Target Receptor | Comparative Receptor | Selectivity Ratio |

|---|---|---|---|

| Monlunabant (MRI-1891) | CB1R | CB2R | >2000-fold |

Functional Dissection of Monlunabant (this compound) as a CB1R Inverse Agonist

Monlunabant is classified not as a neutral antagonist, which would simply block agonists from binding, but as an inverse agonist. This means it actively suppresses the receptor's intrinsic signaling activity. nih.govnih.gov

CB1 receptors, like many GPCRs, exhibit a level of constitutive activity, meaning they can signal to intracellular pathways even in the absence of a binding agonist. patsnap.com This basal signaling is often referred to as "endocannabinoid tone" and can be elevated in pathological states such as obesity. patsnap.com As an inverse agonist, Monlunabant binds to the CB1R and stabilizes it in an inactive conformation. This action reduces the receptor's basal, agonist-independent signaling, effectively turning down its constitutive activity. nih.gov

The canonical signaling pathway for CB1R involves coupling to inhibitory G proteins (Gi/o). When activated by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascades via CB1R

The cannabinoid receptor 1 (CB1R) is known to modulate intracellular signaling through various pathways, including the mitogen-activated protein kinase (MAPK) cascades. nih.govfrontiersin.org Activation of CB1R can stimulate the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p42/p44 MAPK. embopress.org This process is integral to downstream cellular responses. The recruitment of β-arrestin-2 to the CB1R following agonist binding can serve as a scaffold for components of the MAPK cascade, thereby contributing to ERK activation. nih.govfrontiersin.org

Monlunabant (this compound), as a potent antagonist of the CB1R-β-arrestin-2 interaction, is positioned to significantly influence these signaling events. By potently inhibiting the recruitment of β-arrestin-2, Monlunabant effectively decouples the receptor from this scaffolding function. nih.gov Consequently, Monlunabant can attenuate the component of MAPK/ERK signaling that is dependent on β-arrestin-2. Research has shown that ERK-dependent phosphorylation is a critical step in the presynaptic inhibition mediated by CB1R activation. embopress.org Therefore, by selectively blocking the β-arrestin-2 pathway, Monlunabant may modulate synaptic transmission and other cellular processes that are governed by CB1R-MAPK signaling.

Elucidation of β-Arrestin-2 Biased Antagonism Profile of Monlunabant (this compound)

Monlunabant is a third-generation CB1R inverse agonist that is distinguished by its significant functional selectivity, or bias, for the β-arrestin-2 signaling pathway over the canonical G protein pathway. nih.govresearchgate.net This biased antagonism means it preferentially inhibits the receptor's interaction with β-arrestin-2 compared to its interaction with G proteins. This property is a key molecular feature that differentiates it from non-biased antagonists like rimonabant (B1662492) and is central to its mechanism of action. nih.govresearchgate.net

Quantification of β-Arrestin-2 Recruitment Kinetics and Potency

The potency of Monlunabant in inhibiting the agonist-induced recruitment of β-arrestin-2 to the CB1R has been quantified in functional assays. These studies have demonstrated that Monlunabant is exceptionally potent in blocking this specific signaling cascade. The half-maximal inhibitory concentration (IC50) for the inhibition of β-arrestin-2 recruitment is in the low picomolar range, highlighting its high-affinity interaction and potent antagonism of this pathway. nih.govprobechem.commedchemexpress.com This high potency underscores the compound's primary mechanism of selectively targeting the β-arrestin-2-mediated functions of the CB1R.

| Parameter | Value | Receptor | Assay |

|---|---|---|---|

| IC50 (β-Arrestin-2 Recruitment Inhibition) | 21 pM | Human CB1R | PathHunter β-arrestin-2 Assay |

| Ki (Binding Affinity) | 0.3 nM | Human CB1R | Radioligand Binding Assay |

Comparative Analysis of G Protein vs. β-Arrestin-2 Signaling Inhibition

A defining characteristic of Monlunabant is the substantial difference in its potency for inhibiting β-arrestin-2 recruitment versus G protein activation. nih.gov While it inhibits β-arrestin-2 recruitment with picomolar potency, its ability to inhibit agonist-induced G protein activation (as measured by GTPγS binding) is significantly lower, with an IC50 value in the nanomolar range. nih.govprobechem.commedchemexpress.com

This disparity results in a high bias ratio, calculated from the potency ratio of G protein inhibition to β-arrestin-2 inhibition. Studies report this ratio to be approximately 286 to 300, indicating that Monlunabant is nearly 300 times more potent at inhibiting the β-arrestin-2 pathway than the G protein pathway. nih.govacs.org In contrast, the first-generation CB1R antagonist rimonabant is considered non-biased, inhibiting both pathways with similar potency. nih.gov This functional selectivity is a critical aspect of Monlunabant's pharmacological profile. researchgate.netacs.org

| Compound | IC50 (β-Arrestin-2 Recruitment Inhibition) | IC50 (G Protein Activation Inhibition) | Bias Ratio (G protein IC50 / β-arrestin-2 IC50) |

|---|---|---|---|

| Monlunabant (MRI-1891) | 21 pM | 6 nM | ~286 |

| Rimonabant | Non-biased (similar potency for both pathways) | ~1 |

Molecular Basis of Ligand Bias: Specific Residue Interactions and Conformational Dynamics

The molecular basis for Monlunabant's pronounced β-arrestin-2 bias lies in its unique binding mode within the CB1R orthosteric pocket, which stabilizes a receptor conformation that disfavors interaction with β-arrestin-2. Cryo-electron microscopy and molecular dynamics simulations have revealed key structural determinants for this bias. probechem.com

Unlike non-biased antagonists, Monlunabant engages in specific interactions with nonpolar residues located on the N-terminal loop and transmembrane helix-1 (TM1) of the receptor. nih.govresearchgate.net Key interactions have been identified with residues such as Phenylalanine 108 (F108) on the N-terminal loop and Serine 123 (S123) on TM1. nih.gov The trifluoromethyl-phenyl portion of the Monlunabant molecule wedges between TM1 and TM7, a dynamic that is thought to stabilize the inactive conformation of the receptor in a manner that specifically hinders the conformational changes required for β-arrestin-2 binding. nih.gov This distinct set of interactions and the resulting conformational stabilization are believed to be the primary drivers of its functional selectivity. nih.govresearchgate.net

Effects on CB1R Internalization and Receptor Desensitization Processes

The processes of receptor desensitization and internalization are critical for regulating G protein-coupled receptor (GPCR) signaling. For CB1R, these events are heavily mediated by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestin. nih.gov Upon agonist stimulation, GRKs phosphorylate the receptor, creating a binding site for β-arrestin. nih.gov The binding of β-arrestin not only uncouples the receptor from G proteins (desensitization) but also targets it for endocytosis via clathrin-coated pits (internalization). nih.gov

As a highly potent antagonist of agonist-induced β-arrestin-2 recruitment, Monlunabant is expected to significantly interfere with these processes. By preventing the stable association of β-arrestin-2 with the receptor, Monlunabant would logically inhibit both the desensitization of G protein signaling and the subsequent internalization of the receptor itself. nih.gov This action would lead to a stabilization of the receptor at the cell surface, even in the presence of an agonist. This contrasts with the effects of an agonist alone, which would promote receptor internalization and a dampening of the signal over time.

Cellular and Subcellular Effects of Monlunabant Unii 4g8x27x87a on Cb1r Signaling

Spatiotemporal Regulation of CB1R Signaling by Monlunabant (UNII-4G8X27X87A)

The spatial and temporal regulation of G-protein-coupled receptor (GPCR) signaling is a critical determinant of cellular responses. For CB1R, this includes its localization within different cellular compartments and the dynamics of its trafficking.

Analysis of CB1R Subcellular Localization and Trafficking Pathways

While specific studies exhaustively detailing the effects of Monlunabant on CB1R subcellular localization and trafficking are not extensively available in the public domain, the known role of β-arrestin-2 in GPCR internalization provides a framework for its potential mechanism. Agonist-induced internalization of CB1R is a key mechanism for regulating receptor availability at the plasma membrane and is known to be mediated by β-arrestins. researchgate.netnih.govnih.gov As a β-arrestin-2-biased antagonist, Monlunabant preferentially inhibits the recruitment of β-arrestin-2 to the CB1R, which would theoretically attenuate agonist-induced receptor internalization. researchgate.net This could lead to a prolonged presence of CB1R at the cell surface, altering the spatial and temporal dynamics of its signaling in response to endogenous cannabinoids. However, detailed experimental data from imaging and trafficking studies specifically using Monlunabant are needed to confirm this hypothesis.

Investigating Endosomal Signaling Platforms and Sustained Pathway Modulation

The concept of endosomal signaling, where internalized GPCRs continue to signal from intracellular compartments, has emerged as an important aspect of cellular communication. The sustained signaling from these endosomal platforms can lead to distinct downstream effects compared to signaling initiated at the plasma membrane. In the context of CB1R, β-arrestins can act as scaffolds for signaling complexes. researchgate.net Given Monlunabant's bias against β-arrestin-2 recruitment, it is plausible that it could modulate the formation or function of such endosomal signaling platforms. By inhibiting the interaction between CB1R and β-arrestin-2, Monlunabant may prevent the assembly of specific downstream signaling complexes that are typically formed upon receptor internalization. This could lead to a more transient signaling response or a shift in the balance of signaling pathways activated by the receptor. Direct investigation into the impact of Monlunabant on CB1R-mediated endosomal signaling is an area for future research.

Impact on Cellular Gene Expression and Protein Regulation Profiles

The cellular adaptations to prolonged drug exposure often involve changes in gene expression and protein profiles.

Transcriptomic Analysis in Response to Monlunabant (this compound) Treatment

Currently, there is no publicly available transcriptomic data from studies that have analyzed global gene expression changes in cells or tissues following treatment with Monlunabant. Such analyses would be invaluable in identifying the downstream genes and pathways that are modulated by this biased CB1R antagonist and would provide a broader understanding of its cellular effects.

Proteomic Profiling of Monlunabant (this compound)-Mediated Cellular Adaptations

Similar to the lack of transcriptomic data, specific proteomic profiling of cells treated with Monlunabant has not been reported in the available literature. Proteomic studies would offer insights into the changes in protein expression and post-translational modifications that occur as a result of Monlunabant's engagement with CB1R, further elucidating its mechanism of action and cellular consequences.

Interplay with Other Intracellular Signaling Cascades and Cellular Components

Monlunabant's primary mechanism of action is its biased antagonism of CB1R, which has significant implications for the interplay between G-protein-dependent and β-arrestin-dependent signaling cascades.

CB1R typically signals through G-proteins to inhibit adenylyl cyclase and modulate ion channels. researchgate.net It can also initiate signaling through the recruitment of β-arrestins, which can act as scaffolds for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) pathway. researchgate.net Monlunabant exhibits a strong bias, potently inhibiting agonist-induced β-arrestin-2 recruitment with a much lower potency for inhibiting G-protein activation. researchgate.net

This biased profile allows Monlunabant to selectively block certain downstream effects of CB1R activation while potentially leaving others intact. A key example of this is its effect on insulin (B600854) signaling in skeletal muscle. Research has shown that CB1R can promote insulin resistance via a β-arrestin-2-dependent pathway. In C2C12 myoblasts, activation of CB1R suppresses insulin-induced Akt phosphorylation. This effect is preventable by Monlunabant, as well as by β-arrestin-2 knockdown. researchgate.net This indicates that Monlunabant's ability to improve insulin sensitivity is directly linked to its selective inhibition of the CB1R-β-arrestin-2 signaling axis, without significantly affecting G-protein-mediated pathways that are associated with the adverse neuropsychiatric effects of first-generation CB1R antagonists. researchgate.net

The table below summarizes the key signaling interactions of Monlunabant.

| Signaling Pathway | Effect of Monlunabant (this compound) | Cellular Consequence |

| CB1R-G-protein | Weak inhibition | Minimal impact on G-protein mediated effects |

| CB1R-β-arrestin-2 | Potent inhibition of recruitment | Attenuation of β-arrestin-2 dependent signaling |

| Insulin/Akt Pathway | Prevents CB1R-mediated suppression of Akt phosphorylation | Improvement in insulin sensitivity in skeletal muscle cells |

Crosstalk Between CB1R Pathways and Non-Cannabinoid Signaling Networks

The CB1 receptor is known to engage in significant crosstalk with other non-cannabinoid signaling systems, which can modulate its function. A primary example of this is the formation of heterodimers with other GPCRs. When CB1R forms a complex with the dopamine (B1211576) D2 receptor, for instance, co-stimulation can switch the signaling cascade from the typical inhibitory G-protein (Gαi/o) pathway to a stimulatory G-protein (Gαs) pathway, leading to an increase in cyclic AMP (cAMP) levels rather than the canonical decrease. mdpi.com This functional interaction highlights the complexity of CB1R signaling, where its effects can be context-dependent based on the presence and activation state of other receptors in the same cell.

Furthermore, functional similarities and shared downstream kinases suggest a high likelihood of interaction between cannabinoid receptors and the nociceptin/orphanin FQ (NOP) receptor system, particularly in the context of inflammation. While the specific molecular interactions are still under investigation, both systems are known to influence calcium channels and key inflammatory regulators.

Although these crosstalk mechanisms are established for the CB1 receptor generally, specific research detailing the direct modulatory effects of Monlunabant on these particular non-cannabinoid signaling networks is not extensively covered in the available scientific literature. As an inverse agonist, Monlunabant's role would be to oppose the basal activity of CB1R, which could consequently alter the dynamics of these receptor-receptor interactions and integrated signaling responses.

Role of Scaffold Proteins and Receptor Interacting Proteins in Monlunabant (this compound) Action

The signaling output of the CB1R is not solely dependent on G-protein coupling but is also finely tuned by a host of scaffold and receptor-interacting proteins. A key finding in the mechanism of Monlunabant is its action as a biased inverse agonist. researchgate.net Unlike unbiased antagonists such as rimonabant (B1662492), Monlunabant demonstrates functional selectivity, preferentially inhibiting the recruitment of β-arrestin-2 (βArr2) over the modulation of G-protein activation. researchgate.netnih.gov

This biased signaling is significant because β-arrestins, in addition to their role in receptor desensitization and internalization, can act as independent signaling scaffolds, activating pathways like the mitogen-activated protein kinase (MAPK) cascade. nih.gov The biased antagonism of Monlunabant towards βArr2 is linked to its ability to improve obesity-related insulin resistance without inducing the adverse CNS-mediated behavioral effects associated with first-generation, unbiased CB1R blockers. researchgate.netnih.gov This suggests that some of the metabolic benefits of CB1R blockade are mediated through βArr2-dependent pathways, which Monlunabant selectively modulates. researchgate.net

| Interacting Protein | Role in CB1R Signaling | Reported Influence of Monlunabant (or Biased Antagonism) |

| β-arrestin-2 (βArr2) | Mediates receptor desensitization, internalization, and G-protein-independent signaling (e.g., MAPK activation). Implicated in CB1R-mediated muscle insulin resistance. | Monlunabant acts as a biased inverse agonist, highly inhibiting agonist-induced βArr2 recruitment over G-protein activation. researchgate.netnih.gov |

| G-proteins (Gαi/o) | Canonical signaling partners that, upon CB1R activation, inhibit adenylyl cyclase, decrease cAMP, and modulate ion channels. | Monlunabant has a much lower inhibitory effect on G-protein pathways compared to its potent inhibition of the βArr2 pathway. researchgate.net |

| CRIP1a | Binds to the CB1R C-terminus and acts as a negative regulator, attenuating both constitutive and agonist-stimulated G-protein activity. | Specific studies detailing Monlunabant's direct effect on CRIP1a interaction are not available. |

Modulation of Intracellular Metabolic Pathways by Monlunabant (this compound) in Cellular Models

Monlunabant's action as a peripheral CB1R inverse agonist translates into significant modulation of key metabolic pathways related to glucose and lipid homeostasis at the cellular level.

Regulation of Glucose Metabolism and Insulin Signaling in Specific Cell Lines

Overactivity of the endocannabinoid system is associated with the development of insulin resistance. nih.gov Cellular models have demonstrated that blocking CB1R can directly improve insulin sensitivity. Specifically, research using C2C12 myoblasts (a mouse muscle cell line) has shown that activation of CB1R suppresses the phosphorylation of Akt-2, a critical kinase in the insulin signaling cascade responsible for glucose uptake. researchgate.net

The application of Monlunabant was found to prevent this CB1R-induced suppression of insulin signaling. researchgate.net This restorative effect on Akt-2 phosphorylation is directly linked to Monlunabant's biased antagonism against the βArr2 pathway, as the metabolic improvements were not observed in βArr2-knockout mice. researchgate.net This highlights that Monlunabant mitigates muscle insulin resistance through a βArr2-dependent mechanism. researchgate.net

Furthermore, studies in pancreatic cell models have shown that CB1R antagonism can enhance glucose-stimulated insulin secretion (GSIS). The peripherally restricted antagonist MRI-1891 (Monlunabant) was shown to augment GSIS in isolated human and mouse pancreatic islets as well as in INS-1 rat insulinoma cells. bohrium.com This suggests a direct beneficial effect on β-cell function, independent of its effects on insulin target tissues.

| Cell Line/Model | Pathway/Marker | Observed Effect of Monlunabant (MRI-1891) |

| C2C12 Myoblasts | Insulin-induced Akt-2 Phosphorylation | Prevents the suppression of Akt-2 phosphorylation caused by CB1R activation. researchgate.net |

| Human Pancreatic Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Augments GSIS. bohrium.com |

| Mouse Pancreatic Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Augments GSIS. bohrium.com |

| INS-1 Rat Insulinoma Cells | Glucose-Stimulated Insulin Secretion (GSIS) | Augments GSIS. bohrium.com |

Effects on Lipid Metabolism and Lipolysis in Adipocyte and Hepatocyte Models

The CB1 receptor is a key regulator of lipid metabolism in both adipocytes and hepatocytes. nih.gov Activation of CB1R in white adipose tissue generally promotes energy storage by increasing lipogenesis and fatty acid uptake while inhibiting lipolysis. mdpi.comuniversiteitleiden.nl In the liver, chronic CB1R activation is linked to increased de novo lipogenesis and the development of steatosis (fatty liver). nih.govmdpi.com

As an inverse agonist, Monlunabant is expected to counter these effects. While direct in vitro studies on Monlunabant are limited, extensive research on the first-generation CB1R inverse agonist rimonabant in primary rat adipocytes provides a strong mechanistic framework. Rimonabant was shown to stimulate lipolysis (the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids) through two distinct mechanisms:

A CB1R-dependent mechanism: At lower concentrations, rimonabant blocks the tonic inhibitory signal of endocannabinoids on adenylyl cyclase, leading to increased cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). mdpi.comnih.gov

A CB1R-independent mechanism: At higher concentrations, rimonabant appears to interact directly with the surface of lipid droplets, altering their structure to allow HSL greater access to the triglyceride core. mdpi.comnih.gov

In hepatocyte models, CB1R blockade has been shown to be a critical factor in reversing liver steatosis. nih.gov Treatment with a CB1R antagonist in diet-induced obese mice normalized the expression of genes involved in fatty acid transport, synthesis, and oxidation in visceral fat, which is thought to reduce the influx of fatty acids to the liver. nih.gov Furthermore, CB1R blockade in hepatocytes can inhibit the transcription factor SREBP-1c, a master regulator of lipogenic genes, thereby reducing de novo lipogenesis. acs.orgmdpi.com In obese states, hepatic CB1R signaling promotes lipogenesis, and its blockade is a key mechanism for the anti-steatotic effect of peripheral CB1R antagonists. nih.gov

| Cellular Model | Metabolic Process | Effect of CB1R Inverse Agonism (e.g., Rimonabant) | Key Molecular Mediators |

| Adipocytes | Lipolysis | Stimulation | Increased cAMP, PKA activation, HSL phosphorylation/translocation. mdpi.comnih.gov |

| Hepatocytes | De novo Lipogenesis | Inhibition | Decreased SREBP-1c activity, downregulation of lipogenic genes (e.g., Fasn, Acaca). acs.orgnih.gov |

| Hepatocytes | Fatty Acid Oxidation | Stimulation | Reversal of CB1R-mediated inhibition of AMPK. nih.gov |

Pre Clinical Investigative Models and Methodologies for Monlunabant Unii 4g8x27x87a Research

In Vitro Pharmacological Assays for CB1R Binding and Functional Activity

A variety of in vitro assays have been crucial in defining the interaction of Monlunabant with the CB1 receptor and its subsequent effects on cellular signaling.

Radioligand Binding Assays for Receptor Affinity and Occupancy Determination

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor. giffordbioscience.comnih.gov In the study of Monlunabant, competitive binding assays are utilized to measure its ability to displace a radiolabeled ligand from the CB1R. bmj.comoncodesign-services.com These experiments yield the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. giffordbioscience.com For instance, studies have shown that Monlunabant binds to the human CB1 receptor with a Kᵢ value of 0.3 nM. medchemexpress.com

Saturation binding experiments can also be performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand itself. giffordbioscience.comrevvity.com These assays are fundamental in confirming the high affinity and specificity of Monlunabant for the CB1R. bmj.comwindows.net

Table 1: Radioligand Binding Data for Monlunabant

| Parameter | Receptor | Value | Source |

| Kᵢ | Human CB1R | 0.3 nM | medchemexpress.com |

| Kᵢ | Human CB2R | 613 nM | medchemexpress.com |

This interactive table provides a summary of the binding affinity of Monlunabant for cannabinoid receptors.

Luminescence and Fluorescence-Based Functional Assays for G Protein Activation and cAMP Measurement

Following receptor binding, the functional consequences of Monlunabant's interaction with CB1R are assessed through various functional assays. CB1R activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a process mediated by the Gαi/o family of G proteins. domaintherapeutics.ca

Luminescence-based assays, such as the GloSensor™ cAMP assay, utilize a genetically engineered luciferase that emits light in response to changes in cAMP concentration, providing a real-time measurement of receptor activity. nih.gov Fluorescence-based methods are also employed to quantify intracellular cAMP levels and are known for their sensitivity and suitability for high-throughput screening. moleculardevices.comnih.gov Functional assays have demonstrated that Monlunabant acts as an inverse agonist, suppressing G protein activation with an IC₅₀ of 6 nM. medchemexpress.com

Biosensor-Based Technologies for Real-Time GPCR Activation and Bias Quantification (e.g., BRET, FRET, GRABeCB2.0)

Advanced biosensor technologies like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) have become invaluable for studying the dynamic and nuanced aspects of GPCR signaling in real-time and in living cells. researchgate.netnih.gov These techniques allow for the monitoring of protein-protein interactions, such as receptor-G protein coupling or receptor-β-arrestin interactions. nih.govnih.gov

BRET-based biosensors have been instrumental in demonstrating the biased signaling profile of Monlunabant. These assays have shown that Monlunabant is highly biased towards inhibiting CB1R-induced β-arrestin-2 recruitment (IC₅₀ = 21 pM) over G protein activation (IC₅₀ = 6 nM). medchemexpress.comguidetopharmacology.org This biased antagonism is a key feature of Monlunabant's pharmacological profile. acs.org Conformational biosensors using NanoBRET technology can also detect ligand-induced conformational changes in the receptor, providing further insight into agonist and inverse agonist activity. mdpi.com

Advanced Cell-Based Models for Studying CB1R Pharmacology

To further dissect the signaling pathways affected by Monlunabant, researchers utilize more complex cell-based models.

Use of Reporter Gene Assays to Monitor Downstream Signaling Pathways

Reporter gene assays provide a powerful tool to measure the transcriptional consequences of receptor activation. bmglabtech.comnih.govthermofisher.com In this approach, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific response element that is activated by a particular signaling pathway. promega.com For CB1R, which can couple to various pathways, different reporter constructs can be used to assess the activation of transcription factors like CREB (cAMP response element-binding protein) for the cAMP pathway or NFAT (nuclear factor of activated T-cells) for the Gq/PLC pathway. promega.ro These assays allow for the quantification of the downstream effects of Monlunabant on gene expression. thermofisher.com

Application of Knockdown/Knockout Cell Lines for Pathway Dissection (e.g., β-arrestin-2 knockdown)

To definitively establish the role of specific signaling proteins in the actions of Monlunabant, researchers employ cell lines in which key genes have been knocked down or knocked out. nih.gov For instance, the use of β-arrestin-2 (ARRB2) knockout or knockdown cell lines has been crucial in understanding the biased signaling of Monlunabant. acs.orgabcam.comptglab.com

Studies using C2C12 myotubes with siRNA-mediated knockdown of β-arrestin-2 demonstrated that the inhibitory effect of a CB1R agonist on insulin-induced Akt phosphorylation was prevented. acs.org This finding, coupled with the observation that Monlunabant also prevents this inhibition, highlights the critical role of the β-arrestin-2 pathway in the metabolic effects mediated by CB1R and targeted by Monlunabant. acs.org Similarly, generating cell lines with complete knockout of both β-arrestin-1 and β-arrestin-2 using CRISPR has been used to incisively test the requirement for β-arrestins in GPCR internalization and signaling. biorxiv.org

Ex Vivo Tissue Preparations for Investigating Monlunabant's (UNII-4G8X27X87A) Peripheral Actions

To understand the direct effects of Monlunabant on peripheral tissues, researchers utilize ex vivo preparations, which allow for the study of isolated tissues in a controlled laboratory environment.

Monlunabant is designed to target peripheral CB1 receptors located in various organs critical to metabolic regulation. termedia.pltermedia.plnih.gov Studies on isolated tissues from these organs have been instrumental in characterizing its effects. For instance, research has focused on its actions in:

Adipose Tissue: Investigations in adipose tissue have explored how Monlunabant influences processes like lipogenesis and adiponectin production, which are often dysregulated in obesity. termedia.plnih.gov

Liver: The liver plays a central role in glucose and lipid metabolism. Ex vivo liver preparations have been used to study Monlunabant's impact on hepatic steatosis and insulin (B600854) sensitivity. termedia.pltermedia.plnih.gov

Pancreas: The pancreas is crucial for glucose homeostasis through the secretion of insulin. Studies on isolated pancreatic islets can reveal the direct effects of Monlunabant on beta-cell function. termedia.pltermedia.plnih.gov

Gastrointestinal Tract: The GI tract is another key site of peripheral CB1R expression. Research has examined how Monlunabant affects gut motility and permeability. termedia.pltermedia.plnih.gov An acute oral administration of (S)-MRI-1891 (a designation for Monlunabant) was shown to reduce alcohol binge-induced intestinal permeability in mice. bmj.combmj.comresearchgate.net

These ex vivo studies provide a foundational understanding of Monlunabant's peripheral mechanisms, independent of central nervous system influences.

To further probe the receptor-mediated actions of Monlunabant, electrophysiological and organ bath techniques are employed. nih.gov These methods allow for the quantitative assessment of tissue responses to the compound.

Organ Bath Studies: Isolated muscle strips or other tissue preparations are placed in an organ bath containing a physiological solution. The contractile or relaxation responses of the tissue to different concentrations of Monlunabant and CB1R agonists are then measured. nih.gov This technique has been crucial in pharmacology for characterizing dose-response relationships and receptor interactions. nih.gov For example, studies have shown that CB1R activation can inhibit upper gastrointestinal motility, and this effect is independent of β-arrestin-2 signaling. researchgate.net

Electrophysiological Recordings: Techniques such as patch-clamping can be used on isolated cells from peripheral tissues to study how Monlunabant modulates ion channel activity, which is a downstream effect of CB1R signaling.

These methodologies provide precise data on the potency and efficacy of Monlunabant at its target receptors in a functional context.

Mechanistic Studies in In Vivo Animal Models

In vivo animal models, primarily rodents, are indispensable for understanding the integrated physiological effects of Monlunabant in a whole-organism context.

To confirm that Monlunabant is engaging its intended target in living animals, researchers measure various pharmacodynamic markers. These can include:

Biochemical assays: Measuring the levels of downstream signaling molecules in peripheral tissues following Monlunabant administration.

Receptor occupancy studies: Using radiolabeled ligands to determine the extent to which Monlunabant binds to peripheral CB1 receptors at different doses. Studies have shown that a brain/plasma ratio of 1/33 for a similar compound, BPR0912, indicates peripheral restriction. nih.gov

These markers are critical for establishing a clear link between the administered dose, target engagement, and the observed physiological effects.

A key focus of in vivo research on Monlunabant is its effect on various physiological parameters that are relevant to metabolic diseases. Rodent models of obesity and diabetes are commonly used for these investigations.

Glucose Tolerance and Insulin Sensitivity: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are standard procedures to assess how well the body handles a glucose load and responds to insulin. mdpi.comnih.gov Studies have shown that peripherally restricted CB1R antagonists can improve glucose tolerance and insulin sensitivity. researchgate.net For instance, in diet-induced obese mice, a similar compound demonstrated improvements in these parameters. researchgate.net

Energy Expenditure: Indirect calorimetry is used to measure energy expenditure in rodents, providing insights into whether Monlunabant affects metabolic rate. nih.gov

Food Intake: The effect of Monlunabant on appetite and food consumption is a critical readout, given the role of CB1R in regulating feeding behavior. researchgate.netnih.gov While designed to be peripherally restricted, some studies suggest that at higher doses, Monlunabant may still exert some effects on central CB1 receptors, leading to reduced appetite. researchgate.netnih.gov

The table below summarizes representative findings from in vivo rodent studies on peripherally acting CB1R antagonists:

| Physiological Parameter | Animal Model | Observed Effect of Peripheral CB1R Antagonist | Reference |

| Food Intake | Diet-Induced Obese (DIO) Mice | Decreased | researchgate.netresearchgate.netnih.gov |

| Body Weight | Diet-Induced Obese (DIO) Mice | Reduced | researchgate.netresearchgate.net |

| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | Improved | researchgate.net |

| Insulin Sensitivity | Diet-Induced Obese (DIO) Mice | Improved | researchgate.net |

| Intestinal Permeability | Alcohol Binge-Induced Mice | Reduced | bmj.combmj.comresearchgate.net |

This table is for illustrative purposes and represents general findings for peripherally acting CB1R antagonists.

To definitively establish the role of CB1R and its downstream signaling pathways in the effects of Monlunabant, researchers use genetically modified animal models.

CB1R Knockout (KO) Mice: These mice lack the CB1 receptor. By administering Monlunabant to these animals, researchers can confirm that its effects are indeed mediated through CB1R. If the compound has no effect in CB1R KO mice, it provides strong evidence for its on-target mechanism. researchgate.net For example, the effects of a peripheral CB1R antagonist on alcohol-induced intestinal permeability were absent in mice with a specific knockout of the CB1R in their intestinal epithelial cells. bmj.combmj.comresearchgate.net

The use of these sophisticated genetic models provides a deeper mechanistic understanding of how Monlunabant and other peripherally restricted CB1R antagonists exert their therapeutic effects.

Evaluation of Monlunabant (this compound) Distribution and Peripheral Restriction in Animal Tissues

The distribution and degree of peripheral restriction of Monlunabant (also known as INV-202 and (R)-MRI-1891) have been a key focus of preclinical investigation, particularly concerning its penetration of the blood-brain barrier (BBB). While designed to primarily target peripheral cannabinoid receptor 1 (CB1R), studies in animal models indicate that Monlunabant does cross into the central nervous system (CNS). patsnap.comresearchgate.netresearchgate.net This has been a critical point of differentiation when compared to other CB1R antagonists. patsnap.comskyebioscience.com

Research in adult male mice has suggested that Monlunabant's appetite-suppressing effects are mediated through central CB1 receptors, as lower doses, which would likely saturate peripheral receptors, did not affect appetite. researchgate.netresearchgate.net This central activity is further supported by observations of dose-dependent neuropsychiatric side effects in clinical trials, which are indicative of CNS exposure. patsnap.commedcitynews.com

Methodologies to assess the tissue distribution of compounds like Monlunabant often involve pharmacokinetic studies where drug levels in plasma and various tissues, including the brain, are measured over time. acs.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to quantify the concentration of the drug in these biological samples. acs.org For assessing brain penetration, the brain-to-plasma ratio is a key metric. acs.orgnih.govnih.gov Radiolabeling studies and positron emission tomography (PET) are other advanced techniques used to visualize and quantify drug distribution in vivo. acs.orgbmj.com

Preclinical models, primarily in rodents, have been instrumental in characterizing the biodistribution of Monlunabant. researchgate.netmedcitynews.com These studies are often comparative, evaluating Monlunabant against first-generation CB1R antagonists like Rimonabant (B1662492), known for its significant brain penetration, and other next-generation compounds designed for enhanced peripheral restriction. skyebioscience.com

Research Findings

Studies have demonstrated that Monlunabant exhibits a degree of brain penetration, though less than that of Rimonabant. acs.org In one study involving acute oral administration in mice, the brain/plasma ratio of MRI-1891 (Monlunabant) was found to be 7%. acs.org This study also noted a moderate increase in this ratio following chronic administration over 28 days. acs.org

Comparisons with other peripherally restricted CB1R inverse agonists have further contextualized Monlunabant's profile. For instance, preclinical research in mice indicated that the brain levels of another compound, CRB-913, were 15-fold lower than those of Monlunabant at the same dose. medcitynews.com

The distribution of CB1 receptors themselves is widespread, found in high densities in the CNS but also present in numerous peripheral tissues, including adipose tissue, the gastrointestinal tract, kidneys, liver, pancreas, and muscles. globenewswire.cominversago.com This broad distribution underscores the rationale for developing peripherally restricted antagonists to mitigate the CNS-mediated side effects observed with earlier, more brain-penetrant drugs. While Monlunabant was designed with this goal in mind, evidence points to a notable "leakage" into the brain. patsnap.comskyebioscience.com

Pharmacodynamic models based on preclinical biodistribution data have been used to predict exposure in both central and peripheral compartments. skyebioscience.comglobenewswire.com These models suggest that at clinical doses, Monlunabant achieves sufficient peripheral CB1R inhibition. skyebioscience.comskyebioscience.comglobenewswire.com However, the corresponding brain exposure has been shown to be significant. skyebioscience.comglobenewswire.com

The following tables summarize the comparative brain penetration and tissue distribution characteristics of Monlunabant and other relevant compounds based on available preclinical data.

Table 1: Comparative Brain Penetration of CB1R Antagonists in Animal Models

| Compound | Brain/Plasma Ratio | Brain Penetration Description | Animal Model | Citation |

| Monlunabant (MRI-1891) | 7% (acute dosing) | Moderate increase with chronic dosing | Mice | acs.org |

| Monlunabant | - | Notable leakage into the brain | - | patsnap.comskyebioscience.com |

| Rimonabant | 100% | High brain penetration | Mice | acs.org |

| CRB-913 | - | 15-fold lower brain levels than Monlunabant | Mice | medcitynews.com |

| Ibipinabant | 22% | - | Mice | acs.org |

Table 2: Summary of Monlunabant Distribution Characteristics

| Characteristic | Finding | Methodological Approach | Citation |

| Central vs. Peripheral Action | Appetite suppression primarily through central CB1R antagonism. | Behavioral studies in mice comparing different dose levels. | researchgate.netresearchgate.net |

| Blood-Brain Barrier Crossing | Evidence of crossing the BBB, leading to CNS exposure. | Pharmacokinetic modeling, observation of neuropsychiatric side effects. | patsnap.comskyebioscience.comglobenewswire.com |

| Peripheral Tissue Distribution | Designed to preferentially block CB1 receptors in peripheral tissues like kidneys, GI tract, liver, etc. | Stated design principle. CB1R is known to be in these tissues. | globenewswire.cominversago.com |

| Brain Occupancy | Significant brain CB1R occupancy at high doses (10 mg/kg/day) but not at low doses (1 mg/kg/day) with chronic administration. | Positron Emission Tomography (PET) in mice. | acs.org |

Structure Activity Relationships Sar and Rational Design Principles for Cb1r Biased Ligands Based on Monlunabant Unii 4g8x27x87a

Identification of Key Pharmacophoric Features for CB1R Affinity and Selectivity

The high affinity and selectivity of Monlunabant for the CB1R are dictated by a specific arrangement of chemical motifs that form a distinct pharmacophore. This pharmacophore is built upon a 3,4-diarylpyrazoline scaffold, a structure common to a class of potent CB1R antagonists. researchgate.netresearchgate.net Monlunabant's design is often described as a "four-arm" antagonist, where each arm extends from a central core to interact with specific sub-pockets within the CB1R binding site. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) structures of the CB1R in complex with Monlunabant have revealed how it stabilizes the receptor's inactive conformation. nih.gov The molecule positions itself within the orthosteric pocket, wedging its trifluoromethyl-phenyl "Arm3" between transmembrane helices (TM) 1 and 7. nih.gov This interaction promotes an outward shift of these helices, a characteristic feature of the inactive state. nih.gov The various substituents are crucial for locking the ligand into this high-affinity binding pose.

| Acetamidine Group (Arm4) | Represents a polar functionality incorporated into the design to enhance peripheral restriction by limiting blood-brain barrier permeability. This arm provides a foundation for future biased agonist design. | nih.gov |

Monlunabant demonstrates high selectivity for the CB1R over the CB2R. It binds to the human CB1 receptor with a high affinity (Ki of 0.3 nM), while its affinity for the CB2R is significantly lower (Ki of 613 nM). medchemexpress.com This selectivity is a direct result of the specific interactions between its pharmacophoric features and the unique residue landscape of the CB1R orthosteric binding site.

Elucidation of Structural Motifs Driving Inverse Agonism and Biased Signaling

A defining characteristic of Monlunabant is its nature as a biased inverse agonist. nih.gov Unlike unbiased antagonists such as rimonabant (B1662492), which block G-protein and β-arrestin pathways more evenly, Monlunabant is highly potent in suppressing CB1R-agonist-stimulated β-arrestin-2 (βArr2) recruitment while being substantially less potent at inhibiting G-protein activation. acs.orgresearchgate.net This bias is functionally significant; for instance, CB1R-mediated muscle insulin (B600854) resistance is dependent on βArr2 signaling, whereas CNS-mediated anxiety is linked to G-protein signaling. acs.orgresearchgate.net By preferentially inhibiting the βArr2 pathway, Monlunabant can improve insulin sensitivity without the anxiogenic side effects. researchgate.net

The structural basis for this bias has been elucidated through a combination of cryo-EM and molecular dynamics simulations. nih.govacs.org The unique "four-arm" structure of Monlunabant allows it to engage with receptor domains that are not contacted by unbiased antagonists. researchgate.net Specifically, Monlunabant interacts with nonpolar residues on the N-terminal loop of the CB1R, including Phenylalanine 108 (F108), and with Serine 123 (S123) on transmembrane helix-1. acs.orgresearchgate.net This combination of interactions is believed to stabilize a receptor conformation that is unfavorable for β-arrestin coupling but has less impact on G-protein coupling. acs.org Mutagenesis experiments have confirmed that altering residue S123 diminishes the inhibition of β-arrestin2 by Monlunabant without affecting G-protein inhibition. researchgate.net

Signaling Profile of Monlunabant vs. Unbiased Antagonists:

| Compound | Type | IC50 (β-Arrestin-2 Recruitment) | IC50 (G-Protein Activation) | Signaling Bias | Source |

|---|---|---|---|---|---|

| Monlunabant | Biased Inverse Agonist | 21 pM | 6 nM | ~300-fold for β-Arrestin-2 | acs.orgmedchemexpress.com |

| Rimonabant | Unbiased Inverse Agonist | Not specified as biased | Not specified as biased | Unbiased | acs.orgresearchgate.net |

This marked bias towards β-arrestin-2 makes Monlunabant a first-in-class biased orthosteric GPCR antagonist, providing a novel mechanism for achieving therapeutic selectivity. acs.org

Computational Chemistry Approaches in Ligand Design: Molecular Docking, Molecular Dynamics Simulations, QSAR

Computational chemistry has been indispensable in the rational design and understanding of Monlunabant and related ligands. Molecular dynamics (MD) simulations, in particular, have provided critical insights into the dynamic interactions between Monlunabant and the CB1R that lead to its biased signaling profile. nih.govacs.org

Researchers initiated MD simulations using the high-resolution X-ray crystal structure of the CB1R co-crystallized with the antagonist taranabant (B1681927) as a starting point. acs.org By computationally docking Monlunabant into this structure and simulating its behavior over time, scientists could observe the subtle conformational changes in the receptor. These simulations revealed that Monlunabant, unlike the unbiased antagonist rimonabant, forms stable interactions with residues F108 and S123. acs.orgresearchgate.net This computational finding was later supported by mutagenesis data and provided a molecular hypothesis for the observed β-arrestin bias. researchgate.net

More recently, cryo-EM structures of the CB1R directly complexed with Monlunabant have been determined. nih.gov These static structures provide a highly accurate snapshot of the binding pose and serve as an even better foundation for further MD simulations. These simulations help rationalize how the differential engagement with transmembrane helices and the N-terminus can propagate through the receptor to contribute to the biased inhibition of β-arrestin signaling. nih.gov

While detailed Quantitative Structure-Activity Relationship (QSAR) studies for Monlunabant are not extensively published in the provided sources, the general principles of QSAR are fundamental to its development. wikipedia.orgoncodesign-services.com The systematic modification of the 3,4-diarylpyrazoline scaffold and the analysis of how these changes affect affinity, selectivity, and peripheral restriction are core components of a SAR-driven drug design program. researchgate.net

Development of Novel Chemical Entities with Enhanced CB1R Ligand Bias and Peripheral Selectivity

The principles learned from the design of Monlunabant have spurred the development of new chemical entities with potentially superior properties. The goal is to refine the balance of peripheral selectivity and biased signaling to create optimized therapeutics for metabolic and fibrotic diseases. researchgate.netnih.gov

One strategy involves the creation of hybrid molecules. Researchers have designed and synthesized novel 3,4-diarylpyrazoline carboximidamides that act as dual CB1R inverse agonists and inducible nitric oxide synthase (iNOS) inhibitors. researchgate.net This approach aims to combine the metabolic benefits of CB1R blockade with the anti-fibrotic effects of iNOS inhibition in a single, peripherally restricted molecule for treating conditions like liver fibrosis. researchgate.net

Another innovative approach is the development of "cannabinoformins." researchgate.net These are four-arm CB1R antagonists, based on the same structural class as Monlunabant, but with a built-in biguanide (B1667054) moiety. The biguanide component is designed to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This creates a dual-target ligand that combines CB1R antagonism with AMPK activation, potentially offering synergistic benefits for treating metabolic syndrome disorders while maintaining peripheral restriction. researchgate.net

These next-generation compounds are designed using the foundational SAR knowledge gained from Monlunabant, particularly the importance of incorporating polar groups to limit CNS penetration and fine-tuning the "arm" substituents to control signaling bias and target affinity. nih.govresearchgate.net

Examples of Novel Chemical Entities Based on Monlunabant's Scaffold:

| Compound Class | Design Strategy | Therapeutic Goal | Source |

|---|---|---|---|

| Hybrid CB1R/iNOS Inhibitors | Combine pharmacophores for CB1R and iNOS in a single, peripherally restricted molecule. | Treatment of liver fibrosis and other fibrotic disorders. | researchgate.net |

| Cannabinoformins | Incorporate a biguanide moiety into the four-arm antagonist scaffold for dual CB1R antagonism and AMPK activation. | Treatment of obesity and metabolic syndrome with enhanced efficacy. | researchgate.net |

| Zevaquenabant (MRI-1867) | A related peripherally restricted CB1R inverse agonist from the same design program as Monlunabant. | Treatment of metabolic and fibrotic disorders. | nih.govresearchgate.net |

The continued exploration of the SAR for this class of compounds holds significant promise for developing safer and more effective treatments for a range of metabolic diseases.

Future Directions and Emerging Research Avenues for Monlunabant Unii 4g8x27x87a and Peripherally Selective Cb1r Modulation

Exploration of Unconventional CB1R Signaling Pathways and Effectors Beyond Canonical G Protein and β-Arrestin Coupling

The classical understanding of CB1R signaling involves coupling to inhibitory G proteins (Gαi/o) and subsequent recruitment of β-arrestins. mdpi.com However, emerging research is illuminating a far more complex and nuanced signaling repertoire. Future investigations are increasingly focused on these unconventional pathways, which Monlunabant can help to dissect.

Non-Canonical G Protein Coupling: Beyond Gαi/o, CB1R can couple to other G protein subtypes, including Gαs, Gαq/11, and Gα12/13. mdpi.comnih.gov This differential coupling can lead to diverse downstream effects; for instance, Gαs activation stimulates adenylyl cyclase, while Gαq/11 activates the phospholipase C (PLC) pathway. mdpi.com The ability of ligands to favor one G protein subtype over another is a key area of future research.

Receptor Dimerization: CB1R is known to form both homodimers and heterodimers with other G protein-coupled receptors (GPCRs), such as dopamine (B1211576) D2, opioid, orexin, and serotonin (B10506) receptors. tesisenred.netbioscientifica.com Such dimerization can alter the pharmacology and signaling output of the receptor, creating unique functional units. mdpi.comtesisenred.net For example, heterodimerization can switch G protein preference or modify downstream kinase activation, such as the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, p38). mdpi.combioscientifica.com

Intracellular Signaling: A fascinating avenue of research is the discovery that CB1Rs located on intracellular membranes, such as endosomes, are functional. frontiersin.org These internal receptors can be activated by membrane-permeable ligands and can initiate distinct signaling cascades, potentially involving the PI3K/AKT/mTOR pathway. mdpi.comfrontiersin.org Peripherally restricted antagonists provide a tool to study the systemic effects of blocking peripheral receptors, which may indirectly influence these central intracellular signaling events.

Discovery of Additional Ligand Bias Profiles and Their Functional Significance

The concept of "ligand bias" or "functional selectivity" is central to the future of CB1R pharmacology. nih.govbiorxiv.org It describes the ability of a ligand to stabilize a specific receptor conformation, thereby preferentially activating one signaling pathway (e.g., G protein activation) over another (e.g., β-arrestin recruitment). nih.govbiorxiv.org

Monlunabant itself has been described as a β-arrestin-2-biased antagonist. wikipedia.orgnih.gov This profile is significant because it suggests the potential to selectively inhibit specific downstream effects of CB1R activation. For instance, research suggests that Monlunabant's biased antagonism can mitigate CB1R-mediated muscle insulin (B600854) resistance, which is driven by β-arrestin-2 signaling, without inducing the anxiety associated with unbiased antagonists like rimonabant (B1662492). nih.gov

Future research will focus on:

Identifying Novel Biased Ligands: Systematically screening for and designing new peripherally restricted antagonists and inverse agonists with unique bias profiles (e.g., bias for or against specific G proteins or β-arrestin isoforms).

Deconvoluting Functional Outcomes: Linking specific bias profiles to distinct physiological and therapeutic effects. Molecular dynamics simulations are being used to understand how different ligands induce varied conformational changes in the receptor. biorxiv.orgnih.gov

Exploring Biased Allosteric Modulators: Investigating how allosteric modulators can fine-tune the signaling of endogenous cannabinoids, inducing bias that could be therapeutically beneficial. nih.gov

Development of Advanced Molecular Probes and Tools for Real-Time CB1R Signaling Dynamics

To unravel the complexities of CB1R signaling, a sophisticated toolkit of molecular probes is essential. The development of these tools is a critical research direction, allowing for the real-time visualization of receptor dynamics in living cells. acs.orgunimi.it

Types of Advanced Probes:

Fluorescent Probes: These involve attaching a fluorescent tag to a CB1R ligand. frontiersin.org For example, the agonist HU210 has been coupled to Alexa Fluor 488, creating a probe to visualize functional CB1Rs in various cell types and tissues. unimi.itfrontiersin.org Recent work focuses on designing probes from selective, drug-like ligands to better study receptor localization and trafficking. acs.orgnih.gov

Photoactivatable Probes: These probes, often containing an azide (B81097) group, bind to the receptor and can be permanently cross-linked upon exposure to UV light, allowing for the identification of binding sites and interacting partners. frontiersin.org

Covalent Probes: These probes form an irreversible covalent bond with specific amino acid residues within the receptor's binding pocket. unimi.it Probes like GAT100, a covalent negative allosteric modulator, are invaluable for studying allosteric binding sites and their role in modulating receptor function. nih.govfrontiersin.org

Genetically Encoded Sensors: Tools like the GRABeCB2.0 sensor can monitor real-time changes in endogenous cannabinoid levels, providing insights into the dynamics of the endocannabinoid system in response to pharmacological modulation. mdpi.com

These advanced tools are crucial for studying ligand-receptor interactions, receptor trafficking, and the spatiotemporal dynamics of signaling with high precision. frontiersin.org

Table 1: Examples of Advanced Molecular Probes for CB1R Research

| Probe Name/Type | Probe Class | Key Characteristic/Use | Reference |

|---|---|---|---|

| HU210-Alexa Fluor 488 | Fluorescent | High-affinity agonist-based probe for visualizing functional CB1Rs in cells and tissues. | unimi.itfrontiersin.org |

| AM3677 | Covalent | Anandamide-based covalent agonist used to probe the ligand-binding pocket and activation requirements. | unimi.it |

| GAT100 | Covalent Allosteric | Potent negative allosteric modulator that binds irreversibly, used to elucidate allosteric binding motifs. | nih.govfrontiersin.org |

| Pyrrole-based Probes (e.g., 28, 29) | Fluorescent | Novel, highly selective inverse agonist probes for live-cell imaging and target-engagement studies. | acs.org |

| GRABeCB2.0 | Genetically Encoded Sensor | Monitors real-time changes in extracellular endocannabinoid levels. | mdpi.com |

Systems-Level Analysis of Monlunabant (UNII-4G8X27X87A) Effects on Biological Networks and Homeostasis in Model Systems

The therapeutic rationale for peripherally selective CB1R antagonists like Monlunabant is rooted in their ability to modulate metabolic homeostasis across multiple organ systems. nih.gov Future research will increasingly employ systems-level approaches (e.g., genomics, proteomics, metabolomics) to understand the global impact of these compounds.

Studies in animal models of obesity and metabolic syndrome have shown that peripheral CB1R blockade can improve a wide array of parameters, including:

Hepatic Health: Reduction of liver steatosis (fatty liver), inflammation, and fibrosis. nih.govacs.org

Adipose Tissue Function: Increased expression of adiponectin, a beneficial adipokine, and regulation of genes involved in lipid metabolism. frontiersin.org

Glucose Homeostasis: Improvement in insulin resistance and glucose utilization. nih.govacs.org

Monlunabant has been shown to produce weight loss and improve cardiometabolic markers in clinical studies. globenewswire.commdpi.comresearchgate.net A systems-level analysis will help to build comprehensive network models of how blocking peripheral CB1R in tissues like the liver, adipose, muscle, and pancreas leads to these integrated metabolic benefits. frontiersin.orgmdpi.com This approach can uncover novel biomarkers and downstream pathways affected by Monlunabant, providing a deeper understanding of its mechanism of action on whole-body homeostasis.

Opportunities for Monlunabant (this compound) as a Research Tool to Dissect Complex Physiological Processes Mediated by CB1R

Perhaps the greatest emerging role for Monlunabant and similar compounds is as a precision tool to experimentally separate the functions of peripheral CB1Rs from those in the central nervous system (CNS). nih.gov For decades, the widespread expression of CB1R in the brain made it difficult to determine whether the metabolic effects of antagonists were due to central (e.g., appetite suppression) or peripheral actions. frontiersin.org

Monlunabant's restricted brain penetration allows researchers to investigate the direct role of peripheral CB1R in various physiological and pathological states with greater confidence. frontiersin.orgnih.gov A key example is a study that used Monlunabant to demonstrate that alcohol-induced intestinal permeability ("leaky gut") is mediated by CB1Rs in the intestinal epithelium. nih.gov Because the compound had minimal central effects, the researchers could conclude that this was a direct peripheral mechanism. nih.gov

Future opportunities for using Monlunabant as a research tool include:

Delineating Peripheral vs. Central Control: Investigating the relative contributions of peripheral and central CB1R to energy balance, memory, and inflammation. researchgate.netbiorxiv.org

Exploring Organ-Specific Roles: Studying the function of CB1R in specific peripheral tissues like the kidneys, lungs, and pancreas in disease models. patsnap.com

Validating New Therapeutic Hypotheses: Testing whether targeting only peripheral CB1Rs is sufficient to treat conditions like liver fibrosis, diabetic nephropathy, and other metabolic disorders. researchgate.net

While designed to be peripherally restricted, some research indicates that at higher concentrations, Monlunabant may engage central receptors, a factor that must be carefully considered in experimental design. researchgate.netnih.gov Nonetheless, its development marks a pivotal step toward creating a new generation of research tools and potential therapeutics that can precisely modulate the complex and multifaceted endocannabinoid system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.